

Technical Guide: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

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Compound of Interest		
Compound Name:	3,4-diethyl-1H-pyrrole-2,5- dicarbaldehyde	
Cat. No.:	B146278	Get Quote

This technical guide provides a comprehensive overview of **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde**, focusing on its physicochemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Core Compound Properties

Quantitative data for **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde** is summarized in the table below. This information is crucial for experimental design, characterization, and integration into drug discovery pipelines.

Property	Value	Source
Molecular Formula	C10H11NO2	Calculated
Molecular Weight	177.20 g/mol	Calculated
CAS Number	130274-66-7	[1]

Synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

The synthesis of **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde** can be achieved through the formylation of **3,4-diethylpyrrole**. A common and effective method for the formylation of



electron-rich heterocyclic compounds like pyrroles is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCI₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized experimental protocol for the synthesis of **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde** based on the Vilsmeier-Haack reaction.

Materials:

- 3,4-diethylpyrrole
- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Sodium bicarbonate solution
- Water
- Anhydrous sodium sulfate
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
- Formylation Reaction: Dissolve 3,4-diethylpyrrole in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature, typically between 0°C and room temperature. The reaction mixture is

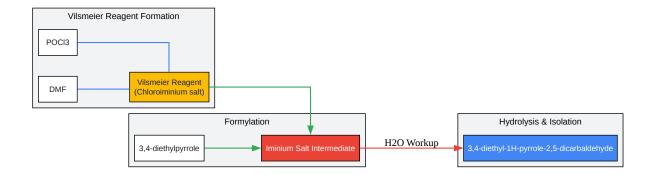


then stirred for several hours to allow for the electrophilic substitution to occur at the 2 and 5 positions of the pyrrole ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into a
 beaker of crushed ice and water to hydrolyze the intermediate iminium salt. The aqueous
 solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution
 until the pH is neutral or slightly basic. The resulting mixture is extracted multiple times with a
 suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde** via the Vilsmeier-Haack reaction.



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Caption: Synthesis of **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde**.



Applications in Drug Development

While specific biological signaling pathways for **3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde** are not extensively documented, pyrrole-containing compounds are of significant interest in medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. For instance, some pyrrole derivatives act as inhibitors of bacterial enzymes, highlighting their potential as novel antibiotics. The dicarbaldehyde functional groups on the pyrrole ring of the title compound make it a valuable synthetic intermediate for the construction of more complex molecules, such as macrocycles and Schiff base ligands, which are used in the development of therapeutic and diagnostic agents.[5]

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